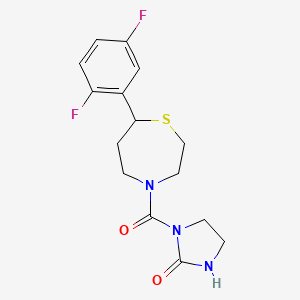

![molecular formula C36H58FeP2 B2604665 (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine CAS No. 849924-76-1](/img/structure/B2604665.png)

(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

sold in collaboration with Solvias AG

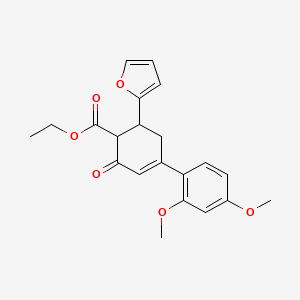

(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral ferrocenyl diphosphine ligand.

Applications De Recherche Scientifique

Asymmetric Catalysis

Josiphos SL-J505-2 is widely employed as a chiral ligand in asymmetric catalysis. Its unique structure, featuring a ferrocenyl backbone and two phosphine groups, imparts excellent stereocontrol during chemical reactions. Researchers use it in various transformations, such as asymmetric hydrogenation, Suzuki-Miyaura cross-coupling, and Stille reactions. The ligand’s ability to facilitate enantioselective processes makes it indispensable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Transition Metal-Catalyzed Reactions

The compound’s ferrocenyl-based backbone allows it to coordinate with transition metals effectively. As a result, Josiphos SL-J505-2 serves as a ligand in metal-catalyzed reactions. It enhances the reactivity of metal complexes, enabling transformations like C-C bond formation, C-H activation, and cross-coupling reactions. Researchers appreciate its stability, ease of handling, and compatibility with various metal catalysts .

Palladium-Catalyzed Cross-Coupling Reactions

Josiphos SL-J505-2 finds extensive use in palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of two different carbon atoms, leading to the formation of complex organic molecules. The ligand’s steric and electronic properties influence the selectivity and efficiency of these transformations. Researchers often employ it in Suzuki-Miyaura, Heck, and Sonogashira reactions .

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen to unsaturated compounds, is a fundamental process in organic synthesis. Josiphos SL-J505-2 acts as a ligand in asymmetric hydrogenation reactions. It enables the reduction of various functional groups, including ketones, imines, and olefins, with high enantioselectivity. The compound’s versatility makes it valuable for constructing chiral building blocks .

Phosphine Ligand for Transition Metals

As a phosphine ligand, Josiphos SL-J505-2 forms stable complexes with transition metals like palladium, rhodium, and iridium. These complexes participate in diverse transformations, such as carbon-carbon bond formation, allylic substitutions, and cycloadditions. The ligand’s robust coordination chemistry and tunable properties contribute to its widespread use in synthetic chemistry .

Organic Synthesis and Medicinal Chemistry

Josiphos SL-J505-2 plays a vital role in the synthesis of complex organic molecules. Its chiral nature allows chemists to create enantiopure compounds, essential for drug development. Medicinal chemists utilize it in the preparation of chiral intermediates and natural product derivatives. Additionally, the compound’s stability and compatibility with various reaction conditions make it a valuable tool in drug discovery .

Propriétés

InChI |

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYQALCGVODLB-MQWQBNKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Josiphos SL-J505-2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2604582.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B2604587.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2604593.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2604594.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604596.png)

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)